
Picosulfate-d13 Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picosulfate-d13 Sodium is a labeled analogue of Sodium picosulfate, a contact stimulant laxative used primarily for the treatment of constipation and for bowel preparation before colonoscopy or surgery. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Picosulfate-d13 Sodium typically involves the use of bisacodyl as the starting material. The process includes hydrolysis and sulfation reactions to produce the final compound . The reaction conditions are carefully controlled to ensure high purity and yield. For instance, the hydrolysis reaction is carried out under acidic conditions, followed by a sulfation reaction using sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet the standards required by pharmacopeias in Europe and the United States .
Analyse Chemischer Reaktionen
Types of Reactions
Picosulfate-d13 Sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The compound is hydrolyzed by colonic bacterial enzymes to form its active metabolite .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic conditions and the presence of water.
Oxidation: Can be carried out using oxidizing agents like potassium dichromate.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products
The primary product formed from the hydrolysis of this compound is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is the active metabolite responsible for its laxative effects .
Wissenschaftliche Forschungsanwendungen
Picosulfate-d13 Sodium is widely used in scientific research due to its labeled deuterium atoms. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Analysis: Acts as a standard for detecting environmental pollutants.
Clinical Diagnostics: Used in imaging and diagnosis, particularly in newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.
Wirkmechanismus
Picosulfate-d13 Sodium is a prodrug that is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This active compound stimulates the colonic mucosa, increasing peristalsis and promoting bowel movements . The compound inhibits the absorption of water and electrolytes, increasing their secretion into the intestinal lumen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Picosulfate: The non-labeled version used for similar medical applications.
Bisacodyl: Another stimulant laxative with a similar mechanism of action.
Uniqueness
Picosulfate-d13 Sodium is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and studying metabolic pathways. This labeling provides a distinct advantage over non-labeled compounds in various scientific studies.
Eigenschaften
Molekularformel |
C18H13NNa2O8S2 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
disodium;[2,3,5,6-tetradeuterio-4-[deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)-(2,3,5,6-tetradeuterio-4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,18D;; |
InChI-Schlüssel |
GOZDTZWAMGHLDY-BRPSIPCNSA-L |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



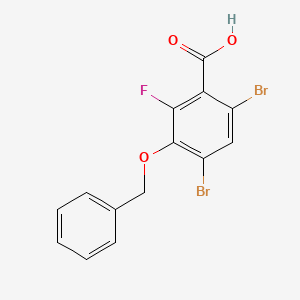
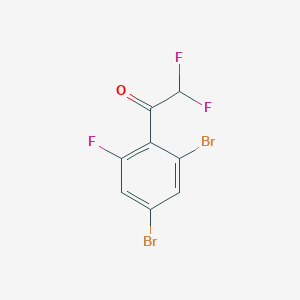
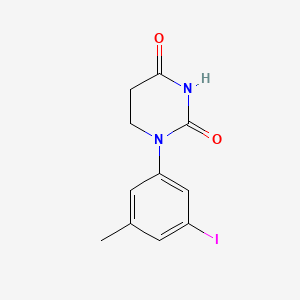



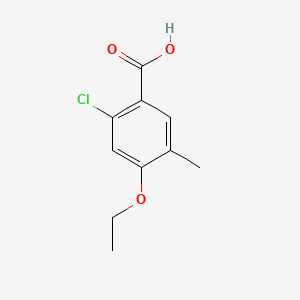
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)

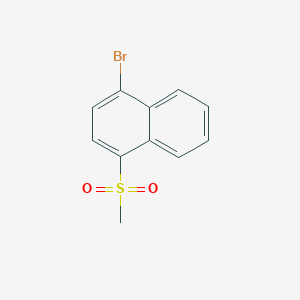
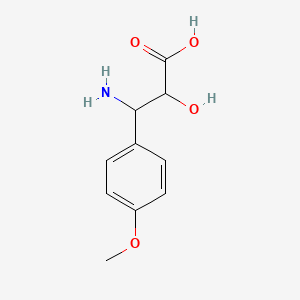
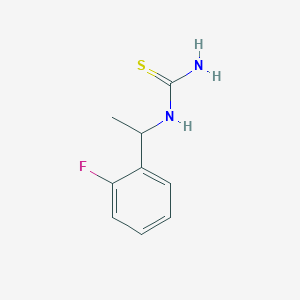
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
